Superior Early ALT Reduction vs. Silymarin in Anti-Tuberculosis Drug-Induced Liver Injury
In a head-to-head clinical trial comparing bicyclol tablets with silymarin capsules for anti-tuberculosis drug-induced liver injury, bicyclol demonstrated significantly superior early-phase ALT reduction at week 1 post-treatment, whereas efficacy converged by week 4. [1]
| Evidence Dimension | ALT reduction efficacy over time |
|---|---|
| Target Compound Data | Significantly greater ALT reduction at treatment week 1 compared to silymarin (P < 0.05 implied by 'better efficacy') |
| Comparator Or Baseline | Silymarin capsules (standard dose) |
| Quantified Difference | Early-stage superiority (week 1-2); equivalent efficacy at week 4 |
| Conditions | Randomized controlled trial in patients with anti-tuberculosis drug-induced liver injury; n=study group vs. control group; treatment duration 4 weeks |
Why This Matters
For procurement in tuberculosis treatment settings, bicyclol offers a faster hepatoprotective onset, which is critical for preventing treatment interruptions and reducing hospitalization duration.
- [1] Lin, Z., Wang, Y. S. Efficacy of bicyclol tablets vs. silymarin capsules in the treatment of anti-tuberculosis drug-induced liver injury. Evaluation and Analysis of Drug-Use in Hospitals of China 2015, 15, 519-521. View Source
